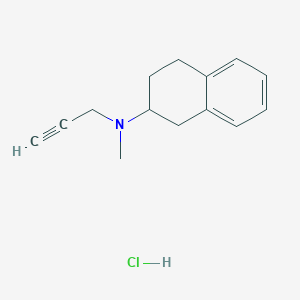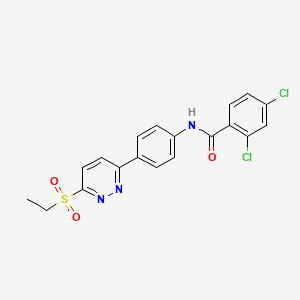
N-(4-(dimethylamino)phenethyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(dimethylamino)phenethyl)-2-(trifluoromethyl)benzamide, commonly known as DTBZ, is a synthetic compound that has been extensively studied for its potential use in scientific research. DTBZ is a member of the benzamide family of compounds and has been found to have a range of biochemical and physiological effects.
科学的研究の応用
Synthesis and Characterization of Aromatic Polymers
Research on the synthesis and characterization of new aromatic polymers containing long alkyl side chains and 1,3,5-triazine rings highlights the utility of similar compounds in polymer science. These polymers exhibit solubility in nonpolar solvents and high thermal stability, indicating their potential in materials science for applications requiring durable and stable polymers (Lin et al., 1990).
Charge Transfer in Star-Shaped Compounds
Investigations into 1,3,5-triazine derivatives with styryl or oligo(phenylenevinylene) chains demonstrate the significance of charge transfer mechanisms in the design of electronic and photonic materials. Such compounds, featuring dimethylamino groups, exhibit intramolecular charge transfer, which is crucial for applications in organic electronics and sensing technologies (Meier et al., 2003).
Sensing and Capture of Picric Acid
Research on fluorescent chemo-sensors for the selective sensing and capture of picric acid showcases the application of dimethylamino-functionalized compounds in environmental monitoring and safety. Such sensors offer high selectivity and sensitivity, which are essential for detecting explosives and pollutants (Vishnoi et al., 2015).
Ultrasensitive Detection of Malignant Melanoma
The development of positron emission tomography (PET) imaging probes, such as N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide, for the ultrasensitive detection of malignant melanoma, highlights the critical role of dimethylamino-substituted compounds in medical diagnostics. These probes demonstrate excellent performance in detecting melanoma, underscoring the potential of such compounds in enhancing cancer diagnostics and patient care (Pyo et al., 2020).
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O/c1-23(2)14-9-7-13(8-10-14)11-12-22-17(24)15-5-3-4-6-16(15)18(19,20)21/h3-10H,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMFBNJOPCBCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenethyl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-bromophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2673842.png)
![N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673843.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2673849.png)



![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2673857.png)




![N-cyclohexyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2673864.png)
